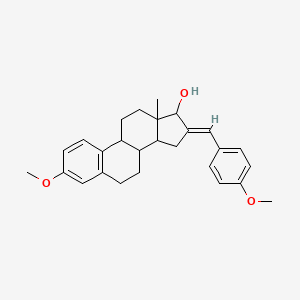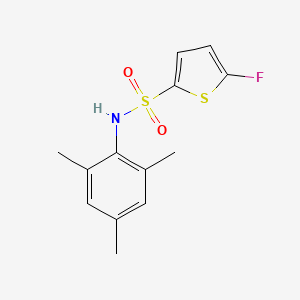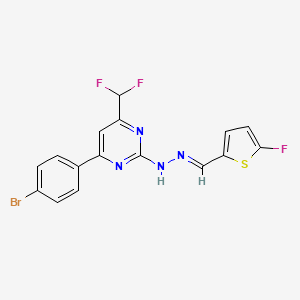
(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-16-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the methoxy groups: This is usually done via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Formation of the methylene bridge: This involves the condensation of the phenyl group with the cyclopenta[a]phenanthrene core, often using a Wittig reaction or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-Isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthren-3-ol
Uniqueness
What sets 3-METHOXY-16-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H32O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(16E)-3-methoxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C27H32O3/c1-27-13-12-23-22-11-9-21(30-3)15-18(22)6-10-24(23)25(27)16-19(26(27)28)14-17-4-7-20(29-2)8-5-17/h4-5,7-9,11,14-15,23-26,28H,6,10,12-13,16H2,1-3H3/b19-14+ |
InChI Key |
YMJKZILDEATXRU-XMHGGMMESA-N |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC)/C2O)CCC5=C3C=CC(=C5)OC |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC)C2O)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912137.png)

![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912151.png)

![N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10912158.png)
![N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10912165.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10912169.png)
![4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B10912172.png)

![(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10912183.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B10912187.png)
![N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10912197.png)
![[4-[(4-Methoxybenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone](/img/structure/B10912202.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10912209.png)
